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Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413

Disclaimer: As of the latest literature review, a definitive crystal structure for 2,4,6-trimethyl-3-
nitroaniline has not been reported. This technical guide provides a comprehensive overview
based on the analysis of closely related compounds and established crystallographic
techniques. The experimental protocols and structural data presented herein are predictive and
intended to serve as a reference for future research.

Introduction

2,4,6-trimethyl-3-nitroaniline is an aromatic organic compound with potential applications in the
synthesis of specialized ligands for metal complexes and as a building block in organic
synthesis.[1] The presence of both electron-donating (amino and methyl) and electron-
withdrawing (nitro) groups on the benzene ring, coupled with significant steric hindrance from
the ortho- and para-methyl groups, suggests a unique molecular geometry and crystal packing
arrangement.[1] Understanding the three-dimensional structure of this molecule is crucial for
predicting its reactivity, intermolecular interactions, and solid-state properties.

This guide outlines a proposed methodology for the determination of the crystal structure of
2,4,6-trimethyl-3-nitroaniline, presents expected structural parameters based on analogous
compounds, and discusses the potential intermolecular forces that may govern its crystal
lattice.

Proposed Experimental Protocols
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The following experimental workflow is proposed for the synthesis, crystallization, and crystal
structure determination of 2,4,6-trimethyl-3-nitroaniline.

Synthesis of 2,4,6-trimethyl-3-nitroaniline

A potential synthetic route involves the selective nitration of 2,4,6-trimethylaniline (mesidine). A
generalized procedure, adapted from the synthesis of similar nitroanilines, is as follows:

Protection of the Amino Group: The amino group of 2,4,6-trimethylaniline is first protected by
acetylation with acetic anhydride to form 2,4,6-trimethylacetanilide. This is a common
strategy to control the regioselectivity of the subsequent nitration and to prevent oxidation of
the amino group.

Nitration: The protected intermediate, 2,4,6-trimethylacetanilide, is then nitrated using a
mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to
introduce a nitro group onto the aromatic ring.[2] The directing effects of the acetylamino and
methyl groups will likely favor the formation of the 3-nitro isomer.

Deprotection: The resulting 2,4,6-trimethyl-3-nitroacetanilide is hydrolyzed, typically by
heating with an aqueous acid solution (e.g., sulfuric acid), to remove the acetyl group and
yield the final product, 2,4,6-trimethyl-3-nitroaniline.[3][4]

Purification: The crude product can be purified by recrystallization from a suitable solvent,
such as ethanol or methanol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common
and effective method is slow evaporation:

Dissolve the purified 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., methanol,
ethanol, or a mixture of solvents) to create a saturated or near-saturated solution.

Loosely cover the container to allow for slow evaporation of the solvent at room temperature
over a period of several days to weeks.[3][4]

Monitor the container for the formation of well-defined single crystals.
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X-ray Diffraction Data Collection and Structure
Refinement

The following steps outline the standard procedure for crystal structure determination using
single-crystal X-ray diffraction:

o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are
collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

» Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using full-matrix least-squares on F2. Software
packages such as SHELXS and SHELXL are commonly used for this purpose.

Expected Crystallographic and Molecular
Parameters

While the precise crystal structure is unknown, we can predict the likely crystallographic
parameters and molecular geometry based on data from structurally similar compounds like
2,4-dimethyl-6-nitroaniline and 2-methyl-3-nitroaniline.[3][5]

Table 1: Predicted Crystallographic Data for 2,4,6-trimethyl-3-nitroaniline
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Parameter

Predicted Value

Crystal System

Monoclinic or Orthorhombic

Space Group

P2i/c or P212121

a (A) 7.0-15.0

b (A) 12.0-16.0
c (A) 14.0-17.0
a () 90

B () 90 - 105

y () 920

V (A3) 1600 - 1800
z 4or8

Table 2: Predicted Selected Bond Lengths and Angles for 2,4,6-trimethyl-3-nitroaniline

Bond/Angle Predicted Value (A or °)
C-N (amino) 1.38-1.42

C-N (nitro) 1.45 - 1.49

N-O (nitro) 1.21-1.25

C-C (aromatic) 1.37-1.41

C-C (methyl) 1.49-1.53

C-N-O (nitro) 117 - 120

O-N-O (nitro) 122 - 126

C-C-N (amino) 119 -122

C-C-N (nitro) 118 - 121
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Molecular and Crystal Structure Visualization

The anticipated molecular structure and a hypothetical experimental workflow are depicted
below.
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Caption: Molecular structure of 2,4,6-trimethyl-3-nitroaniline.
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Caption: Proposed experimental workflow for crystal structure determination.

Predicted Intermolecular Interactions

The crystal packing of 2,4,6-trimethyl-3-nitroaniline is expected to be influenced by a
combination of intermolecular forces. A Hirshfeld surface analysis of the determined structure
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would be instrumental in quantifying these interactions.[1]

e Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen
atoms of the nitro group can act as acceptors. It is plausible that N-H---O hydrogen bonds will
be a significant feature in the crystal packing, potentially forming chains or dimeric motifs.[3]

 TI-TT Stacking: The aromatic rings may engage in 1t-1t stacking interactions, although the
steric bulk of the three methyl groups might lead to offset or tilted stacking arrangements
rather than a face-to-face configuration.

e Van der Waals Forces: Dispersion forces will also contribute significantly to the overall
crystal stability.

The steric hindrance caused by the methyl groups at positions 2 and 6 is likely to force the
amino and nitro groups out of the plane of the benzene ring, which will have a considerable
impact on the crystal packing.[1]

Conclusion

While the crystal structure of 2,4,6-trimethyl-3-nitroaniline remains to be experimentally
determined, this guide provides a robust framework for its synthesis, crystallization, and
structural characterization. Based on the analysis of analogous compounds, it is anticipated
that the molecule will exhibit a non-planar geometry with significant intermolecular N-H::-O
hydrogen bonding. The detailed structural information obtained from a successful crystal
structure determination will be invaluable for researchers and scientists in the fields of materials
science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b072413#crystal-structure-of-2-4-6-trimethyl-3-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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